molecular formula C8H11NO4 B1456033 2,3,6-Trimethoxypyridin-4-ol CAS No. 1414863-98-1

2,3,6-Trimethoxypyridin-4-ol

Cat. No. B1456033
CAS RN: 1414863-98-1
M. Wt: 185.18 g/mol
InChI Key: HGIKKUWKZCDXLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,3,6-Trimethoxypyridine can be synthesized through various methods such as the reaction of pyridine-2,3,6-trione with methanol in the presence of a dehydrating agent. This synthesis method yields 2,3,6-trimethoxypyridin-4-ol as a by-product.


Molecular Structure Analysis

The molecular formula of this compound is C8H11NO4. It is a derivative of pyridine and has three methoxy groups at positions 2, 3, and 6 of the pyridine ring.


Physical And Chemical Properties Analysis

This compound is a pale yellow crystalline solid that appears as a powder. It is slightly soluble in water and soluble in organic solvents such as ethanol, methanol, and chloroform. The compound has a molecular weight of 169.18 g/mol and a density of 1.2 g/cm3.

Scientific Research Applications

  • Catalysis and Synthesis:

    • 2,4,6-Trimethoxypyridine has been identified as an efficient ligand for promoting a palladium-catalyzed ortho-C-H amination of benzamides and triflyl-protected benzylamines. This finding is crucial for developing ligands that can improve or enable palladium(II)-catalyzed Csp2-H activation reactions directed by weakly coordinating functional groups (Zhu et al., 2015).
    • A study reported the synthesis of 3-methoxyolivacine and olivacine by Friedel-Crafts reaction of indole-2,3-dicarboxylic anhydride with 2,4,6-trimethoxypyridine, highlighting its utility in organic synthesis (Miki et al., 2004).
  • Antioxidant Properties:

    • A novel class of chain-breaking antioxidants, including 6-substituted-2,4-dimethyl-3-pyridinols, was synthesized and studied. These compounds, related to 2,3,6-Trimethoxypyridin-4-ol, showed interesting antioxidant properties, indicating potential applications in this area (Wijtmans et al., 2004).
  • Pharmacological Activities:

    • A study on 6-amido-2,4,5-trimethylpyridin-3-ols, structurally related to this compound, demonstrated significant antiangiogenic and antitumor activities in a chick embryo chorioallantoic membrane assay. These findings suggest potential in angiogenesis-related pathologies (Lee et al., 2014).
  • Supramolecular Chemistry:

    • Pyridine derivatives, such as 2,4,6-triarylpyridines, are utilized in supramolecular chemistry due to their π-stacking ability. They are structurally related to symmetrical triarylpyridines and have applications in photodynamic cell–specific cancer therapy (Maleki, 2015).

Safety and Hazards

The safety data sheet for a similar compound, (2,3,6-Trimethoxypyridin-4-yl)methanol, indicates that it may cause serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2,3,6-trimethoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-11-6-4-5(10)7(12-2)8(9-6)13-3/h4H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIKKUWKZCDXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=C(N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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